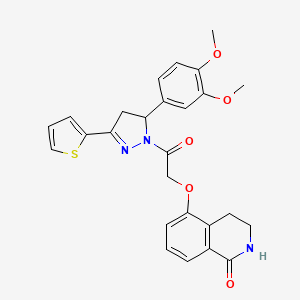

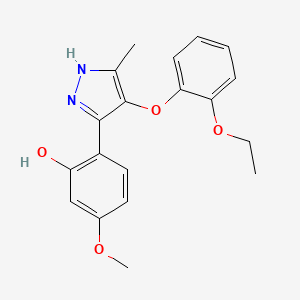

![molecular formula C21H26N2O4S B2659234 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922057-95-2](/img/structure/B2659234.png)

4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

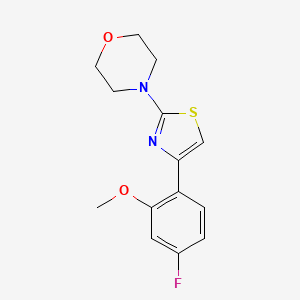

The compound “4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties . The molecule also contains a tert-butyl group attached to the benzene ring, and a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity. The benzo[b][1,4]oxazepin ring is a seven-membered ring with one oxygen and one nitrogen atom, which could also have interesting chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzenesulfonamide group could potentially undergo substitution reactions, and the heterocyclic ring might be able to participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, the presence of polar or nonpolar groups, and the presence of acidic or basic functional groups .Scientific Research Applications

Photochemical and Photodynamic Therapy Applications

- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties for photodynamic therapy, a treatment method for cancer. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and DNA Interaction Studies

- Mixed-ligand copper(II)-sulfonamide complexes have been investigated for their ability to bind to DNA, induce DNA cleavage, and exhibit anticancer activity against human tumor cells. These complexes, by interacting with DNA, show promise in treating cancer by inducing cell death primarily through apoptosis (González-Álvarez et al., 2013).

Catalytic and Oxidative Applications

- Sulfonamide-substituted iron phthalocyanine has demonstrated significant stability under oxidative conditions and is effective in the oxidation of olefins. The compound has been used to oxidize cyclohexene to allylic ketone and styrene to benzaldehyde, showcasing its potential as a catalyst for selective oxidations (Işci et al., 2014).

Enzyme Inhibition Studies

- Novel benzimidazole fused-1,4-oxazepines have been synthesized and studied for their enzyme inhibition properties, including tyrosinase, a key enzyme in pigmentation disorders. This research highlights the potential of these compounds in treating diseases related to enzyme dysregulation (Almansour et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-20(2,3)14-6-9-16(10-7-14)28(25,26)23-15-8-11-18-17(12-15)22-19(24)21(4,5)13-27-18/h6-12,23H,13H2,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGSMBRSNRSWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

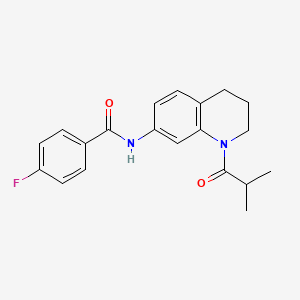

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)

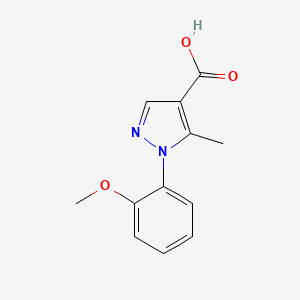

![N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2659160.png)

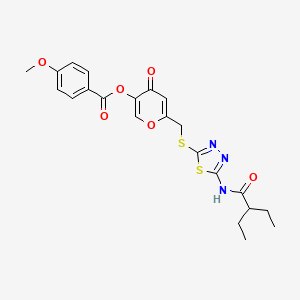

![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2659165.png)

![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)